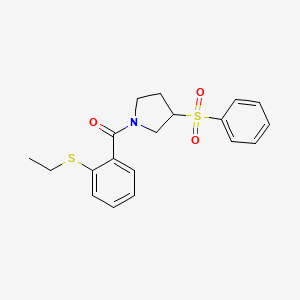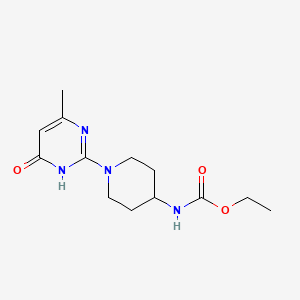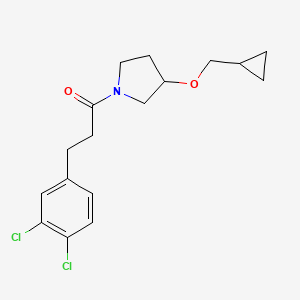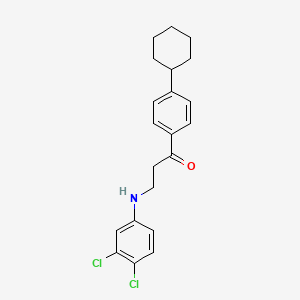
N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, commonly known as CMO, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMO is a small molecule inhibitor that has been shown to target a specific protein, which makes it a promising candidate for drug development.
Mechanism of Action
CMO works by binding to a specific protein, which inhibits its activity. This protein is involved in cell growth and division, making it an attractive target for cancer therapy. By inhibiting this protein, CMO can slow down or stop the growth of cancer cells.
Biochemical and physiological effects:
CMO has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have low binding affinity for other proteins, which reduces the likelihood of off-target effects. CMO has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of CMO is its specificity for a particular protein, which makes it a promising candidate for drug development. However, one limitation is that it may not be effective in all types of cancer, as the target protein is not overexpressed in all types of cancer cells.
Future Directions
1. Further studies are needed to determine the optimal dosage and administration of CMO for therapeutic use.
2. More research is needed to determine the potential use of CMO in combination with other cancer therapies.
3. Studies are needed to determine the potential use of CMO in treating other diseases, such as neurodegenerative diseases.
4. Further studies are needed to determine the long-term effects of CMO on human health.
5. Studies are needed to determine the potential use of CMO in veterinary medicine.
Synthesis Methods
The synthesis of CMO involves a multistep process that includes the reaction of 2-chlorobenzylamine with p-tolualdehyde to form an imine intermediate. The imine intermediate is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with oxalyl chloride to form the oxalamide.
Scientific Research Applications
CMO has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting a specific protein that is overexpressed in many types of cancer. CMO has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-16-6-8-17(9-7-16)20(26-10-12-29-13-11-26)15-25-22(28)21(27)24-14-18-4-2-3-5-19(18)23/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOWYIXEZXURGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(4-ethylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2951741.png)
![3-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2951742.png)
![10,13-Dimethyl-17-[(trimethylsilyl)oxy]-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile](/img/structure/B2951743.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2951745.png)
![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2951747.png)
![2-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetonitrile](/img/structure/B2951748.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide](/img/structure/B2951751.png)

![(2E)-3-[4-(Allyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2951755.png)
![7-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]heptanoic acid](/img/structure/B2951758.png)